molecular formula C12H8ClNOS2 B7553399 4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one

4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one

Cat. No. B7553399
M. Wt: 281.8 g/mol
InChI Key: DFFQCVDYXBITFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one in lab experiments is its potent antiproliferative activity against various cancer cell lines. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one. One of the main directions is the further optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound, which will enable its optimization for various applications. Furthermore, studies are needed to explore the potential of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis method for 4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one involves the reaction of 5-chlorothiophene-2-carbaldehyde with thieno[3,2-b]pyridine-7-carboxylic acid in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further development.

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS2/c13-11-2-1-8(17-11)7-14-5-3-10(15)12-9(14)4-6-16-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFQCVDYXBITFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C(C1=O)SC=C2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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